![molecular formula C6H6BrFN2 B1447896 1-Bromo-2,3-diamino-4-fluorobenzene CAS No. 1805502-21-9](/img/structure/B1447896.png)
1-Bromo-2,3-diamino-4-fluorobenzene
Overview
Description
1-Bromo-2,3-diamino-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene involves various processes. It is stored in a dark place, under an inert atmosphere, at room temperature .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-diamino-4-fluorobenzene consists of a total of 16 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .Chemical Reactions Analysis
1-Bromo-2,3-diamino-4-fluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
1-Bromo-2,3-diamino-4-fluorobenzene is a solid at room temperature . It has a molecular weight of 205.03 .Scientific Research Applications
Pharmaceutical Synthesis
1-Bromo-2,3-diamino-4-fluorobenzene serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of bromine and fluorine atoms into complex molecules, which can significantly affect the biological activity of the resulting drugs. It is particularly useful in the development of antiviral agents, anti-inflammatory medications, and anticancer agents .
Organic Synthesis
This compound is a versatile reagent in organic synthesis. It can undergo various chemical reactions, including Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is pivotal in constructing polyaromatic hydrocarbons, which have applications in materials science and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORNKLUYLIFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-diamino-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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